![molecular formula C12H18N4O B1482944 1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2097995-93-0](/img/structure/B1482944.png)
1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CHATC) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in organic synthesis, biochemistry, and medicinal chemistry. CHATC has been used as a building block for the synthesis of various heterocyclic compounds, and as a reagent for the synthesis of various pharmaceuticals. CHATC has also been used in the synthesis of fluorescent probes and dyes, as well as in the synthesis of various biologically active compounds.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has led to the development of new heterocyclic compounds, such as triazolo(thiadiazepino)indoles, through reactions involving 1-alkyl-2-chloro-1H-indole-3-carbaldehydes and 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols. The structural formation of these compounds was confirmed using single crystal X-ray diffraction, showcasing the diverse potential of triazole derivatives in synthesizing complex heterocycles with possible biological relevance (Vikrishchuk et al., 2019).
Antimicrobial Agent Development
A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and screened for in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some compounds exhibited broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities, underscoring the therapeutic potential of triazole derivatives (Bhat et al., 2016).
Ultrasound-Assisted Synthesis
Novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones were synthesized from 1,3-dicarbonyl compounds, 2-phenyl-1,2,3-triazole-4-carbaldehyde, and urea or thiourea under ultrasound irradiation. This method offers advantages such as milder conditions, shorter reaction times, and higher yields, illustrating the efficiency of ultrasound in facilitating chemical reactions (Liu & Wang, 2010).
Probe Development for Homocysteine Detection
A fluorescence probe with aggregation-induced emission enhancement and intramolecular charge transfer characteristics was designed for highly selective and sensitive detection of homocysteine. This demonstrates the application of triazole derivatives in developing diagnostic tools for biomedical research (Chu et al., 2019).
properties
IUPAC Name |
1-(1-cyclohexylazetidin-3-yl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-10-6-16(14-13-10)12-7-15(8-12)11-4-2-1-3-5-11/h6,9,11-12H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQWANJFULNPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)N3C=C(N=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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